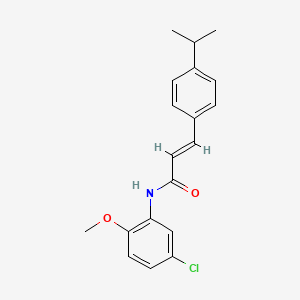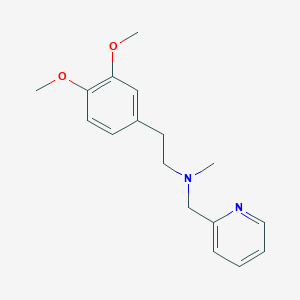
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine, also known as DMPEA, is a chemical compound that belongs to the family of phenethylamines. It is a derivative of the psychedelic drug, mescaline, and is known for its psychoactive properties. In recent years, DMPEA has gained attention in the scientific community due to its potential applications in various fields, such as medicine, pharmacology, and neuroscience.
Mécanisme D'action
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine is not fully understood. However, it is believed to act as a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine may also act on other receptors, such as the dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine has been found to cause changes in neurotransmitter levels in the brain, including increases in serotonin and dopamine levels. It has also been found to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine has been found to exhibit antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, its psychoactive properties may pose a risk to researchers, and caution should be taken when handling the compound. Additionally, the exact dosage and administration of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine for research purposes have not been fully established.
Orientations Futures
There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine may also have potential as a treatment for depression and anxiety disorders. Further studies are needed to fully understand the mechanism of action of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine and its potential therapeutic applications.
Méthodes De Synthèse
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine can be synthesized using various methods, including the Leuckart-Wallach reaction and the reductive amination of 3,4-dimethoxyphenylacetone. The Leuckart-Wallach reaction involves the reaction of N-methylformamide with 3,4-dimethoxyphenylacetone, followed by hydrolysis and reduction. The reductive amination method involves the reaction of 3,4-dimethoxyphenylacetone with methylamine and sodium borohydride.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine has been studied for its potential therapeutic applications in various fields. It has been found to exhibit antidepressant and anxiolytic effects in animal models. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine has also been studied for its potential as a treatment for Parkinson's disease, as it has been found to exhibit neuroprotective effects in animal models.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-19(13-15-6-4-5-10-18-15)11-9-14-7-8-16(20-2)17(12-14)21-3/h4-8,10,12H,9,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIQNMXEQRAHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5431301 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

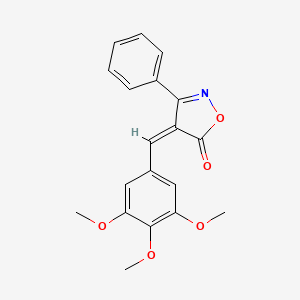
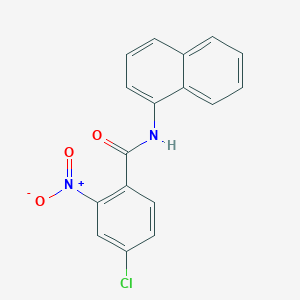
![3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5811318.png)
![2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5811319.png)
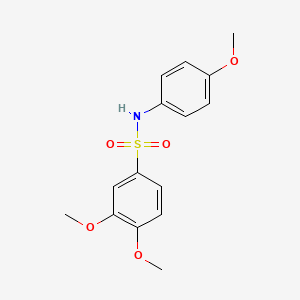

![2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5811348.png)
![{1-[2-oxo-2-(3-pyridinylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5811356.png)
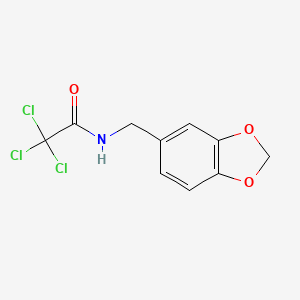
![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5811374.png)


